3-(Pyridin-3-ylamino)cyclohex-2-enone
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Overview
Description
3-(Pyridin-3-ylamino)cyclohex-2-enone is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylamino)cyclohex-2-enone can be achieved through a one-pot cyclocondensation reaction. This involves the reaction of 2-chloro-3-formyl quinoline, active methylene compounds, and this compound in the presence of a catalytic amount of sodium hydroxide . This method offers a rapid and efficient synthesis of structurally diverse compounds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include oxo derivatives, cyclohexanol derivatives, and substituted amino compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(Pyridin-3-ylamino)cyclohex-2-enone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylamino)cyclohex-2-enone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Pyridin-3-ylamino)cyclohex-2-enone include:
- 3-(Pyridin-2-ylamino)cyclohex-2-enone
- 3-(Pyridin-4-ylamino)cyclohex-2-enone
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying structure-activity relationships in medicinal chemistry .
Properties
CAS No. |
154152-62-2 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(pyridin-3-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h2,4,6-8,13H,1,3,5H2 |
InChI Key |
LRWCFGPBSCFMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CN=CC=C2 |
Origin of Product |
United States |
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